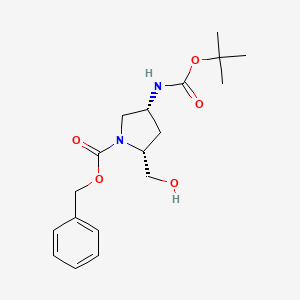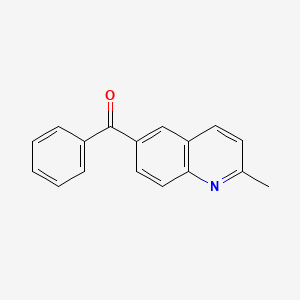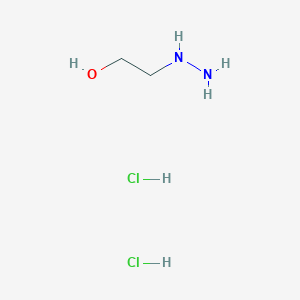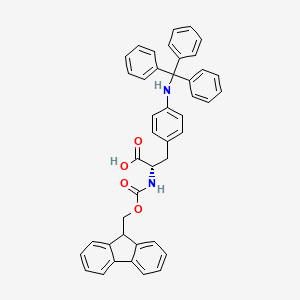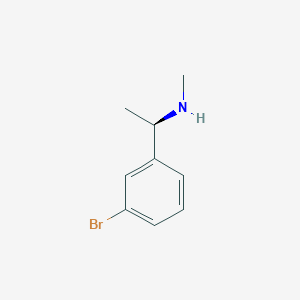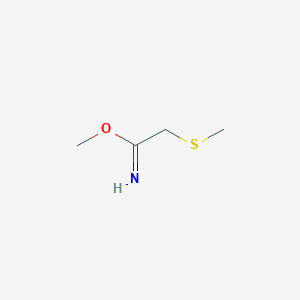
4-(2-Methylpentan-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpentan-2-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a 2-methylpentan-2-yl group attached to the benzene ring, making it a unique derivative of catechol (benzene-1,2-diol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of catechol with 2-methylpentan-2-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups on catechol, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
4-(2-Methylpentan-2-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpentan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound may exert its effects by modulating oxidative stress, enzyme activity, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with two hydroxyl groups on the benzene ring.
4-Methylcatechol (4-methylbenzene-1,2-diol): A methylated derivative of catechol.
Orcinol (5-methylbenzene-1,3-diol): A methylated derivative with hydroxyl groups in the meta position.
Uniqueness
4-(2-Methylpentan-2-yl)benzene-1,2-diol is unique due to the presence of the 2-methylpentan-2-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2-methylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-4-7-12(2,3)9-5-6-10(13)11(14)8-9/h5-6,8,13-14H,4,7H2,1-3H3 |
InChI Key |
FGQGMYDGOWUCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


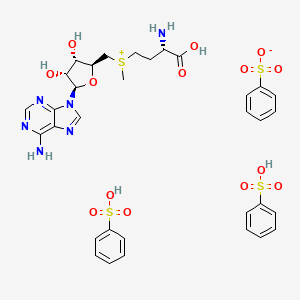
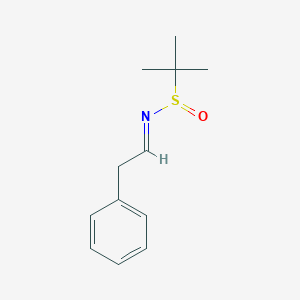
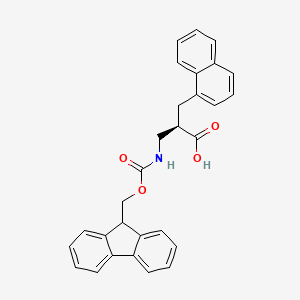
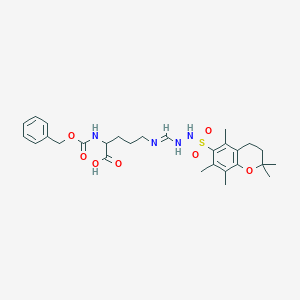
![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
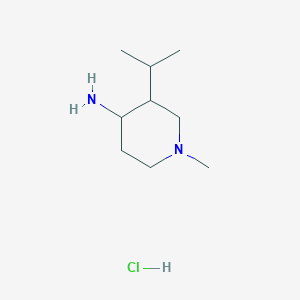
![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)

